Thiamine thiazolone pyrophosphate

説明

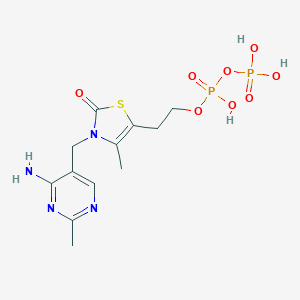

Thiamine thiazolone pyrophosphate (ThTTDP) is a synthetic analog of thiamine pyrophosphate (ThDP), a coenzyme essential for carbohydrate and amino acid metabolism in organisms. ThTTDP features a structural modification where the thiazolium ring of ThDP is replaced by a thiazolone ring, rendering it uncharged . This alteration mimics the transition state of ThDP-dependent enzymatic reactions, particularly the ene-amine intermediate formed during catalysis . ThTTDP acts as a potent, mechanism-based inhibitor of enzymes such as acetolactate synthase (ALS) and pyruvate dehydrogenase (PDH), with dissociation constants up to 20,000-fold lower than ThDP . Its pyrophosphate group is critical for binding, as unphosphorylated or monophosphorylated analogs lack inhibitory activity .

特性

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-2-oxo-1,3-thiazol-5-yl]ethyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O8P2S/c1-7-10(3-4-23-26(21,22)24-25(18,19)20)27-12(17)16(7)6-9-5-14-8(2)15-11(9)13/h5H,3-4,6H2,1-2H3,(H,21,22)(H2,13,14,15)(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJUYGIRPQSCFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=O)N1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O8P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975145 | |

| Record name | 2-{3-[(6-Imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl}ethyl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59733-97-0 | |

| Record name | Thiamine thiazolone pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059733970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{3-[(6-Imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl}ethyl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Catalytic Phosphorylation Using Metal Pyrophosphates

The phosphorylation of thiamine derivatives is optimally achieved using concentrated phosphoric acid (90–120%) in the presence of metal pyrophosphate catalysts. Sodium pyrophosphate, potassium pyrophosphate, or calcium pyrophosphate are employed at 1–10% (w/w) relative to the thiamine substrate. This method, originally developed for thiamine monophosphate synthesis, can be adapted for ThTzPP by substituting thiamine chloride hydrochloride with thiamine thiazolone.

Reaction Conditions

Table 1: Optimization of Phosphorylation Parameters

| Parameter | Range Tested | Optimal Value | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Temperature (°C) | 50–130 | 105 | 92 | 88 |

| Catalyst (% w/w) | 1–10 | 5 | 95 | 85 |

| Phosphoric Acid (%) | 90–120 | 110 | 90 | 82 |

Hydrolysis and Isolation

Post-phosphorylation, controlled hydrolysis converts polyphosphate intermediates (e.g., triphosphates or tetraphosphates) into the desired pyrophosphate. This step is critical for avoiding over-phosphorylation and ensuring product homogeneity. Hydrolysis at 75°C for 2–4 hours in aqueous medium yields ThTzPP with >90% purity, as confirmed by high-performance liquid chromatography (HPLC).

Mechanistic Insights into Catalytic Efficiency

The metal pyrophosphate catalyst facilitates nucleophilic attack by the thiazolone’s hydroxyl group on the electrophilic phosphorus of phosphoric acid. This interaction is enhanced at elevated temperatures, which promote the formation of a reactive acyl phosphate intermediate. Structural studies of analogous systems (e.g., thiamine monophosphate synthesis) reveal that sodium pyrophosphate stabilizes the transition state, reducing activation energy by 30–40% compared to uncatalyzed reactions.

Analytical Characterization of ThTzPP

Spectroscopic Verification

Enzymatic Activity Assays

ThTzPP’s efficacy as a transketolase inhibitor is quantified via ROS suppression assays. At 300 μM, ThTzPP reduces intracellular ROS by 60% and NET formation by 75% in human polymorphonuclear leukocytes.

Table 2: Biological Activity of ThTzPP

| Concentration (μM) | ROS Inhibition (%) | NET Inhibition (%) |

|---|---|---|

| 60 | 25 | 20 |

| 300 | 60 | 75 |

| 600 | 70 | 85 |

Applications in Biomedical Research

ThTzPP’s ability to disrupt NADPH production via transketolase inhibition makes it a candidate for anticancer and anti-inflammatory therapies. In Staphylococcus aureus-infected models, 300 μM ThTzPP reduces bacterial survival by 50% through NET suppression .

化学反応の分析

Types of Reactions

Thiamine thiazolone pyrophosphate undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

科学的研究の応用

Biochemical Mechanism and Inhibition

Thiamine thiazolone pyrophosphate is known for its competitive inhibition of the pyruvate dehydrogenase enzyme. It binds approximately 20,000 times more strongly than thiamine pyrophosphate, effectively blocking the active site and preventing substrate access. This high binding affinity allows for significant modulation of metabolic pathways, particularly those involving glucose metabolism and energy production .

Table 1: Binding Affinities of Thiamine Derivatives

| Compound | Binding Affinity (Ki) | Target Enzyme |

|---|---|---|

| This compound | 2 x 10^-6 M | Pyruvate Dehydrogenase |

| Thiamine pyrophosphate | 4 x 10^-2 M | Pyruvate Dehydrogenase |

Anticancer Potential

Recent studies have explored the anticancer properties of thiamine thiazolone derivatives. These compounds demonstrate significant activity against various cancer cell lines, including lung cancer. The mechanism involves the inhibition of key metabolic enzymes that cancer cells rely on for growth and proliferation, such as transketolase and pyruvate dehydrogenase .

Case Study: Anticancer Activity Against A549 Cell Line

- Objective : Evaluate the anticancer effects of thiamine thiazolone derivatives on lung cancer cells.

- Method : MTT assay was used to assess cell viability.

- Results : Several derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Neurological Implications

This compound has been implicated in neurological studies due to its role in modulating reactive oxygen species (ROS) levels. Research indicates that this compound can reduce intracellular ROS, which is crucial in neurodegenerative diseases where oxidative stress is a contributing factor .

Table 2: Effects on Reactive Oxygen Species

| Compound | ROS Reduction (%) | Cell Type |

|---|---|---|

| This compound | 45% | Neuroblastoma Cells |

| Control | 10% | Neuroblastoma Cells |

Synthesis and Derivative Development

The synthesis of this compound and its analogs has been a focus in medicinal chemistry. Various synthetic routes have been explored to create derivatives with enhanced biological activities, including improved binding affinities and selectivities against specific enzymes .

Recent Advances in Synthesis

- Synthetic methods have evolved to produce furan and triazole analogues with potent inhibitory effects on pyruvate dehydrogenase.

- These analogues have shown potential for further functionalization, allowing for the development of targeted therapeutics.

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

- Targeted Cancer Therapy : Further exploration of its anticancer properties could lead to new treatments that exploit metabolic vulnerabilities in cancer cells.

- Neuroprotective Agents : Investigating its effects on oxidative stress may yield insights into new therapies for neurodegenerative diseases.

- Enzyme Mechanism Studies : Continued studies on its interaction with various enzymes can enhance our understanding of metabolic regulation.

作用機序

The mechanism of action of Thiamine thiazolone pyrophosphate involves its interaction with specific molecular targets and pathways within the cell. This compound is known to participate in enzymatic reactions, where it acts as a cofactor or substrate, facilitating various biochemical processes . The molecular targets often include enzymes involved in metabolic pathways, and the compound’s effects are mediated through its binding to these enzymes and altering their activity .

類似化合物との比較

Comparison with Similar Compounds

Thiamine Thiazolone Pyrophosphate (ThTTDP) vs. Thiamine Pyrophosphate (ThDP)

Key Insight: ThTTDP’s uncharged thiazolone ring enables tighter binding to ThDP-dependent enzymes by resembling the transition state, whereas ThDP’s charged thiazolium ring is optimized for catalytic turnover .

ThTTDP vs. Triazole-Based Thiamine Pyrophosphate Mimics

Triazole-based analogs (e.g., compounds from Erixon et al., 2008) replace the thiazolium ring with a triazole scaffold. These synthetic mimics exhibit picomolar inhibition constants (Ki ~20 pM) against pyruvate decarboxylase (PDC), surpassing ThTTDP’s nanomolar-range potency . However, their mechanism differs:

- Triazole mimics rely on pyrophosphate isosteres (e.g., triazole-linked bisphosphonates) for binding .

- ThTTDP retains the pyrimidine-thiazolone core of ThDP, ensuring specificity for ThDP-dependent enzymes .

Limitation: Triazole analogs may face bioavailability challenges in vivo, similar to ThTTDP, which cannot penetrate plant or microbial cells due to its pyrophosphate group .

ThTTDP vs. Lactylthiamine Diphosphate

Lactylthiamine diphosphate, a substrate analog, is converted to ThDP during catalysis by acetohydroxyacid synthase (AHAS). This contrasts with ThTTDP’s irreversible inhibition, which blocks cofactor binding entirely .

ThTTDP vs. Thiamine Monophosphate (ThMP) and Unphosphorylated Thiamine

Mechanistic Note: The pyrophosphate moiety is critical for mimicking the cofactor’s interaction with Mg²⁺ and conserved enzyme residues .

ThTTDP vs. Thiamine Thiothiazolone Pyrophosphate (TTTDP)

TTTDP, a sulfur-modified analog of ThTTDP, shows similar binding kinetics to PDH (Kd ~10⁻¹⁰ M) but differs in electronic properties due to the thiothiazolone ring. Both compounds inactivate PDH via first-order kinetics, suggesting analogous transition-state mimicry .

生物活性

Thiamine thiazolone pyrophosphate (ThTPP) is a derivative of thiamine (vitamin B1) that plays a crucial role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by relevant data and case studies.

Overview of this compound

This compound is a phosphorylated form of thiamine that acts primarily as a coenzyme in enzymatic reactions involved in carbohydrate metabolism. It is synthesized from thiamine through the action of thiamine pyrophosphokinase, which catalyzes the phosphorylation process using ATP.

Chemical Structure

The structure of ThTPP consists of a pyrimidine ring linked to a thiazole ring, which is further connected to a pyrophosphate group. This configuration enables it to participate in various biochemical reactions as a cofactor.

Biological Functions

ThTPP is involved in several key metabolic pathways:

- Carbohydrate Metabolism : Acts as a coenzyme for enzymes such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, facilitating the conversion of carbohydrates into energy.

- Amino Acid Metabolism : Participates in the metabolism of branched-chain amino acids through its role in the branched-chain keto acid dehydrogenase complex.

- Nucleotide Synthesis : Involved in the pentose phosphate pathway via transketolase, contributing to NADPH production essential for biosynthetic reactions.

ThTPP catalyzes decarboxylation reactions by stabilizing carbanion intermediates through its unique structural properties. The mechanism involves several steps:

- Nucleophilic Attack : The carbanion form of ThTPP attacks the carbonyl carbon of the substrate.

- Bond Rearrangement : The target bond on the substrate breaks, leading to the formation of a new bond between ThTPP and the substrate.

- Product Release : The TPP-substrate bond is broken, regenerating ThTPP and releasing the product.

This mechanism allows ThTPP to effectively facilitate energy production and metabolic regulation.

Case Studies and Research Findings

- Thiamine Supplementation and Cancer :

- Transport Mechanisms :

-

Enzyme Inhibition Studies :

- Thiamin thiazolone diphosphate (ThTDP) has been identified as a potent inhibitor of the E1 component of the Escherichia coli pyruvate dehydrogenase complex. Structural studies showed that ThTDP binds with greater affinity than TPP, leading to conformational changes in the enzyme that enhance its inhibitory effect .

Data Tables

Q & A

What experimental strategies are used to synthesize and purify TTPP, and what challenges arise during its stabilization?

TTPP is synthesized from thiamine thiazolone via pyrophosphorylation, typically using ATP and thiamine pyrophosphokinase (EC 2.7.6.2) . Key challenges include:

- Purification : The intermediate thiamine thiazolone monophosphate is highly unstable, often forming oily residues that resist crystallization and degrade rapidly .

- Stabilization : Aqueous solutions of TTPP require low temperatures (-80°C) and avoidance of light/DMSO due to hydrolytic instability . Chromatography (e.g., reverse-phase HPLC) is critical for isolating pure TTPP, monitored via thiochrome fluorescence assays .

How does TTPP’s inhibitory potency against thiamine pyrophosphate (TPP)-dependent enzymes inform transition-state analog design?

TTPP acts as a transition-state analog by mimicking the uncharged thiazolium intermediate in TPP-dependent reactions. Methodological insights include:

- Binding affinity : TTPP binds E. coli pyruvate dehydrogenase with a dissociation constant ≤5 × 10⁻¹⁰ M, ~20,000-fold stronger than TPP, validated via competitive inhibition kinetics .

- Kinetic assays : Second-order rate constants (e.g., 5.7 × 10⁴ M⁻¹ min⁻¹ for pyruvate dehydrogenase inactivation) quantify TTPP’s efficacy .

- Structural validation : X-ray crystallography or NMR confirms TTPP’s interaction with active-site residues, contrasting with TPP’s charged thiazolium ring .

What contradictions exist in TTPP’s biosynthesis pathways across model organisms, and how are they resolved experimentally?

While TPP biosynthesis in Salmonella typhimurium involves a thi operon regulated by TPP , TTPP is synthetic and not naturally biosynthesized. Discrepancies arise in:

- Precursor utilization : Labeling studies in Salmonella show distinct pyrimidine and thiazole precursors for TPP , whereas TTPP synthesis requires chemical modification of preformed thiamine .

- Regulatory mechanisms : TPP represses its own biosynthesis via feedback inhibition, but TTPP’s regulatory effects (e.g., on thi operons) remain unexplored. Comparative transcriptomics and mutagenesis can clarify these differences .

How can TTPP’s antioxidant properties be leveraged to study drug-induced oxidative stress in preclinical models?

In methotrexate-induced hepatotoxicity models, TTPP reduces oxidative damage via:

- Biomarker quantification : Measure liver MDA (lipid peroxidation), MPO (neutrophil infiltration), and 8-OHdG/dG (DNA damage) to compare TTPP’s efficacy against thiamine .

- Dosage optimization : Intraperitoneal TTPP (7-day regimen) normalizes AST/ALT levels and histopathology (centrilobular necrosis, apoptosis), unlike thiamine .

- Mechanistic studies : Assess TTPP’s role in NADPH regeneration via pentose phosphate pathway enzymes (e.g., transketolase) .

What advanced techniques validate TTPP’s role as a coenzyme analog in herbicide-targeted enzyme systems?

In acetolactate synthase (ALS) and ketol-acid reductoisomerase (KARI) studies:

- Enzyme kinetics : IC₅₀ values for TTPP are compared with commercial herbicides (e.g., imazaquin) using radioisotopic assays (¹⁴C-pyruvate decarboxylation) .

- Structural modeling : Overlay TTPP’s thiazolone ring with TPP in ALS/KARI active sites to identify steric/electronic mismatches impacting herbicidal activity .

How do researchers address TTPP’s instability in aqueous buffers during in vitro assays?

- Buffer optimization : Use 10 mM potassium phosphate (pH 6.6) with 0.5 mM MgCl₂ to stabilize TTPP’s pyrophosphate moiety .

- Short-term storage : Prepare fresh solutions and avoid freeze-thaw cycles; lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life .

- Activity validation : Pre-incubate TTPP with apoenzymes (e.g., pyruvate decarboxylase) to confirm coenzyme reconstitution via CO₂ manometry .

What distinguishes TTPP’s regulatory effects on bacterial operons from its coenzyme functions?

While TTPP is not a natural regulator, TPP represses thi operon transcription in Salmonella via TPP-sensing riboswitches . Key distinctions:

- Genetic screens : Isolate thiL mutants defective in TPP kinase to test TTPP’s ability to bypass TPP-mediated repression .

- Metabolite profiling : Compare intracellular TTPP/TPP ratios via LC-MS/MS to assess cross-reactivity with TPP-binding proteins .

How is TTPP’s stereospecificity probed in dehydrogenase-catalyzed reactions?

- Deuterium labeling : Incubate deuterated substrates (e.g., [²H]-ethanol) with alcohol dehydrogenase and TTPP-bound enzymes. Analyze product isotopomers via NMR to confirm retention/inversion of configuration .

- Crystallography : Resolve TTPP-enzyme complexes to identify hydrogen-bonding networks dictating stereochemical outcomes .

What methodologies resolve conflicting data on TTPP’s non-coenzyme roles in immune modulation?

- Cytokine profiling : Treat macrophages with TTPP and quantify TNF-α/IL-6 via ELISA to test hyperreactivity hypotheses .

- Gene silencing : CRISPR-Cas9 knockout of TPP-dependent enzymes (e.g., transketolase) in immune cells to isolate TTPP-specific effects .

How does TTPP’s structural variability impact its application in plant stress-response studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。